Cas no 2376325-28-7 (2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine structure
2376325-28-7 structure
Nome del prodotto:2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
Numero CAS:2376325-28-7
MF:C9H10F3NO
MW:205.17701292038
CID:6625214

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine
    • Inchi: 1S/C9H10F3NO/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3
    • Chiave InChI: QMOUTRINKBQONL-UHFFFAOYSA-N
    • Sorrisi: C1(N)=C(C(F)(F)F)C=CC=C1COC

Proprietà sperimentali

  • Densità: 1.248±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di ebollizione: 222.9±35.0 °C(Predicted)
  • pka: 0.93±0.14(Predicted)

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Riferimento
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Raw materials

2-(Methoxymethyl)-6-(trifluoromethyl)benzenamine Preparation Products

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.